SU 3327
CAS No.: 40045-50-9
Cat. No.: VC0004718
Molecular Formula: C5H3N5O2S3
Molecular Weight: 261.3 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 40045-50-9 |
---|---|
Molecular Formula | C5H3N5O2S3 |
Molecular Weight | 261.3 g/mol |
IUPAC Name | 5-[(5-nitro-1,3-thiazol-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine |
Standard InChI | InChI=1S/C5H3N5O2S3/c6-3-8-9-5(14-3)15-4-7-1-2(13-4)10(11)12/h1H,(H2,6,8) |
Standard InChI Key | NQQBNZBOOHHVQP-UHFFFAOYSA-N |
SMILES | C1=C(SC(=N1)SC2=NN=C(S2)N)[N+](=O)[O-] |
Canonical SMILES | C1=C(SC(=N1)SC2=NN=C(S2)N)[N+](=O)[O-] |
Chemical and Pharmacological Profile
Structural Characteristics
SU 3327 (chemical name: 5-[(5-Nitro-2-thiazolyl)thio]-1,3,4-thiadiazol-2-amine) belongs to the thiadiazole class of heterocyclic compounds. Its molecular formula is C₅H₃N₅O₂S₃, with a molecular weight of 261.3 g/mol . The SMILES notation (NC₂=NN=C(S₂)SC₁=NC=C(N+=O)S₁) highlights the presence of nitro and thioether groups critical for JNK inhibition .
Property | Value | Source |
---|---|---|
Molecular Weight | 261.3 g/mol | |
Purity | ≥99% (HPLC) | |
IC₅₀ (JNK inhibition) | 0.7 μM | |
IC₅₀ (JNK-JIP interaction) | 239 nM |
Selectivity and Off-Target Effects
Mechanism of Action in Pain Modulation
JNK Signaling in Nociception
JNK activation perpetuates inflammatory and neuropathic pain by upregulating pro-nociceptive mediators like TNF-α, IL-1β, and IL-6 . SU 3327 suppresses this pathway by blocking JNK’s interaction with scaffold proteins such as JIP-1, thereby preventing nuclear translocation and transcriptional activation of c-Jun .
Sex-Dependent Analgesic Effects
In the formalin-induced pain model, SU 3327 (0.3–30 mg/kg i.p.) reduced nocifensive behaviors in both acute (Phase I) and inflammatory (Phase II) phases, but with notable sex differences :
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Males: Antinociception mediated by CB₁ and CB₂ receptors at all doses (1–30 mg/kg).
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Females: CB₂ receptor-exclusive mediation below 10 mg/kg; CB₁ involvement only at 30 mg/kg .
These findings correlate with sex-specific mRNA changes in spinal cord tissue:
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Females showed upregulated CB₂ (+42%) and downregulated β-arrestin 1 (−31%), TNF-α (−28%), and IL-6 (−24%) post-SU 3327 treatment .
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Males exhibited no significant changes in inflammatory markers but increased TRPV1 expression (+19%) .
Antibacterial and Metabolic Applications
Broad-Spectrum Antibiotic Activity
SU 3327 inhibits growth of Gram-positive (S. aureus, C. difficile) and Gram-negative (A. baumannii) pathogens at MIC₉₀ values of 2–8 μg/mL . Against M. tuberculosis, it reduces bacterial load by 3-log units in murine models . The mechanism involves disruption of membrane potential and iron-sulfur cluster biogenesis, distinct from traditional antibiotics .
Insulin Sensitization in Type 2 Diabetes
In obese diabetic mice, SU 3327 (10 mg/kg/day for 14 days) improved glucose tolerance by 58% and insulin sensitivity by 41% . This effect correlates with reduced JNK-mediated serine phosphorylation of IRS-1, restoring insulin receptor signaling in hepatocytes .
Dose (mg/kg) | Hypothermia (°C) | Rotarod Performance (% Baseline) | Locomotor Activity (% Reduction) |
---|---|---|---|
0.3 | −0.5 ± 0.2 | 98 ± 4 | 12 ± 3 |
3 | −1.8 ± 0.3 | 74 ± 6 | 34 ± 5 |
10 | −2.5 ± 0.4 | 52 ± 7 | 61 ± 8 |
Females displayed greater sensitivity to hypothermia (−2.9°C vs. −2.1°C in males) and motor impairment at 3 mg/kg .
Metabolic Stability and Clearance
In vitro microsomal studies show moderate hepatic clearance (28 mL/min/kg) with a plasma half-life of 2.3 hours in mice . The nitro group undergoes reductive metabolism to an amine derivative, which retains 30% JNK inhibitory activity .
Therapeutic Implications and Future Directions
Chronic Pain Management
The sex-specific CB₂ receptor dependence in females suggests SU 3327 could avoid opioid-like side effects in women while maintaining efficacy. Combination studies with μ-opioid agonists show 3-fold reduction in morphine tolerance development .
Antimicrobial Adjuvant Therapy
SU 3327’s activity against persister cells of S. aureus and M. tuberculosis positions it as a potential adjunct to β-lactams and rifampicin. Synergy studies demonstrate a 4–8-fold reduction in vancomycin MIC when co-administered .
Unresolved Questions
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